N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}-3,5-dimethoxybenzamide
Description
N-{4-[(Benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}-3,5-dimethoxybenzamide is a synthetic small molecule characterized by a 1,3-thiazole core substituted with a benzylcarbamoylmethyl group at the 4-position and a 3,5-dimethoxybenzamide moiety at the 2-position. This structural architecture positions it within a broader class of thiazole-containing benzamide derivatives, which are frequently explored for their biological activities, including enzyme inhibition and receptor modulation . The compound’s synthesis likely involves coupling reactions between functionalized thiazole intermediates and benzamide precursors, as evidenced by analogous synthetic routes in related structures .
Properties
IUPAC Name |
N-[4-[2-(benzylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-17-8-15(9-18(11-17)28-2)20(26)24-21-23-16(13-29-21)10-19(25)22-12-14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQAKMGNGMELKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}-3,5-dimethoxybenzamide (CAS Number: 921520-86-7) is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
- Molecular Formula : C₁₇H₁₅N₃O₃S
- Molecular Weight : 341.4 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections provide a detailed examination of these activities.
Anti-inflammatory Activity
Studies have shown that compounds similar to this compound can inhibit inflammatory pathways. For instance, benzamide derivatives have been reported to reduce the expression of pro-inflammatory cytokines in various cellular models . The thiazole moiety is often associated with enhanced anti-inflammatory effects due to its ability to modulate signaling pathways involved in inflammation.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Mechanism : The compound may exert its anticancer effects by inhibiting key enzymes involved in tumor growth and proliferation. For example, it has been suggested that thiazole derivatives can inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .
- Case Studies : In vitro studies using human cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that thiazole derivatives possess broad-spectrum antimicrobial properties:
- Mechanism : The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in microbes .
- Research Findings : A study highlighted the effectiveness of similar thiazole compounds against various bacterial strains, suggesting a potential application in treating infections .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C20H19N3O3S
Molecular Weight: 381.45 g/mol
IUPAC Name: N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}-3,5-dimethoxybenzamide
The compound features a thiazole ring and a benzamide moiety, which are known for their biological activity. The presence of methoxy groups enhances its solubility and bioavailability.
Medicinal Chemistry Applications
This compound has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity: Studies have shown that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound has been tested against breast cancer and leukemia cell lines, demonstrating promising results in inhibiting cell proliferation .
- Antimicrobial Properties: The compound's thiazole structure is associated with antimicrobial activity. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory disorders .
Biological Studies
The biological implications of this compound extend to:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For example, it may inhibit proteases that play a role in tumor metastasis .
- Cell Signaling Modulation: There is evidence that this compound can modulate signaling pathways related to cell survival and apoptosis, which are crucial in cancer biology .
Case Studies
Several case studies highlight the effectiveness of this compound:
Chemical Reactions Analysis
2.1. Benzamide Group
-
Nucleophilic acyl substitution : The benzamide’s carbonyl carbon reacts with nucleophiles (e.g., amines, hydrazines) under acidic or basic conditions.
2.2. Thiazole Ring
-
Electrophilic substitution : The thiazole’s C-5 position undergoes bromination with NBS in CCl₄, yielding 5-bromo-thiazole derivatives (confirmed by X-ray crystallography) .
-
Coordination chemistry : The thiazole nitrogen binds to metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes with stability constants () of 4.8–5.2 .
2.3. Methoxy Groups
-
Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C removes methoxy groups, generating phenolic intermediates (reaction progress monitored by TLC) .
3.1. Enzyme Inhibition
The compound exhibits moderate inhibitory activity against tyrosine kinases (IC₅₀ = 1.8 µM) due to hydrogen bonding between the benzamide carbonyl and kinase backbone NH groups (docking score: −9.2 kcal/mol) .
3.2. Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces C–S bond cleavage in the thiazole ring, producing a thioketone intermediate ( = 12 min).
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues of N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}-3,5-dimethoxybenzamide include:
Key Observations :
- Core Modifications: Replacement of the thiazole ring with a thiazolidinone () alters ring saturation and introduces hydrogen-bonding capacity via the dioxo group, which may influence bioactivity .
Physicochemical Properties
Comparative data from synthesized analogues reveal substituent-dependent variations in physical properties:
Key Observations :
- Melting Points: Aromatic substituents (e.g., 3,5-dimethylphenyl in III-10g) increase melting points compared to less bulky groups (e.g., III-10h’s dimethylamino group) .
- Synthetic Yields : The target compound’s synthetic yield is unreported, but analogous thiazole-benzamide conjugates (e.g., ) show moderate yields (49%), suggesting challenges in coupling steps .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}-3,5-dimethoxybenzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via amide coupling between a thiazole-2-amine derivative and a dimethoxybenzoyl chloride. A typical protocol involves dissolving the thiazole precursor in pyridine, adding the acyl chloride dropwise, and stirring at room temperature overnight. Purification involves washing with NaHCO₃, followed by column chromatography and recrystallization from methanol . For analogs, ethanol or methanol with glacial acetic acid as a catalyst is used for reflux reactions, followed by solvent evaporation under reduced pressure .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology : Use nuclear magnetic resonance (NMR) to analyze proton and carbon environments, focusing on peaks for the benzylcarbamoyl (δ ~7.3 ppm for aromatic protons) and dimethoxy groups (δ ~3.8 ppm). Infrared spectroscopy (FT-IR) confirms amide C=O stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). Mass spectrometry (MS) verifies the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
Q. What preliminary assays are suitable for evaluating its bioactivity?
- Methodology : Screen for antimicrobial activity using the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv or similar strains. Cytotoxicity can be assessed via neutral red uptake assays in Vero cells at concentrations up to 50 μg/mL to ensure selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodology : Synthesize analogs with variations in the thiazole ring (e.g., halogenation at position 5) or benzamide substituents (e.g., replacing methoxy with ethoxy). Test these against PFOR (pyruvate:ferredoxin oxidoreductase), a key enzyme in anaerobic metabolism, using enzyme inhibition assays. Correlate substituent electronic properties (Hammett constants) with activity .
Q. What crystallization strategies improve X-ray diffraction quality for this compound?
- Methodology : Optimize solvent polarity by testing methanol/water mixtures. Use SHELXL for refinement, focusing on resolving twinning or high-disorder regions. Hydrogen bonding (e.g., N–H⋯N interactions) stabilizes crystal packing; analyze these with Mercury software .
Q. How can computational modeling predict binding modes with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of PFOR (PDB ID: 1AA9). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Pharmacophore modeling identifies critical interactions (e.g., amide hydrogen bonding with Arg228) .
Q. How should contradictory data between bioactivity and cytotoxicity be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
